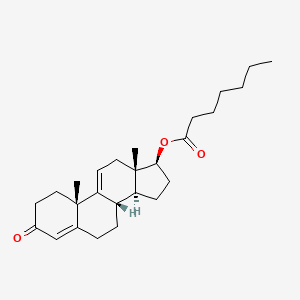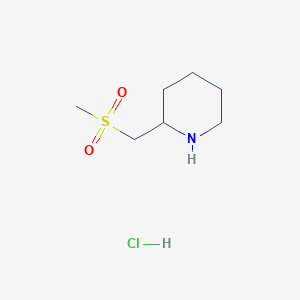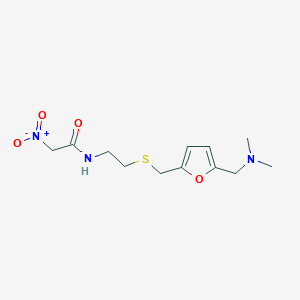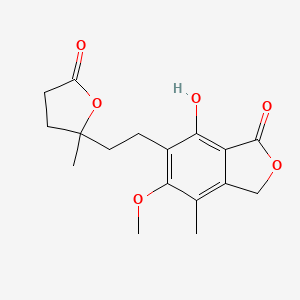
6-Chloroisoquinoline-3-carbonitrile
Vue d'ensemble
Description
6-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is also known by the name 3-Isoquinolinecarbonitrile, 6-chloro- .
Synthesis Analysis
The synthesis of 6-Chloroisoquinoline-3-carbonitrile involves the use of Zinc cyanide (Zn (NC)) (9CI) and Methanesulfonic acid, 1,1,1-trifluoro-, 6-chloro-3-isoquinolinyl ester . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 6-Chloroisoquinoline-3-carbonitrile consists of a quinoline ring system with a chlorine atom at the 6th position and a carbonitrile group at the 3rd position . For a more detailed analysis of the molecular structure, please refer to the relevant papers .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitrile derivatives have been extensively studied . These reactions involve the chloro substituent at the 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position .Physical And Chemical Properties Analysis
The predicted boiling point of 6-Chloroisoquinoline-3-carbonitrile is 382.5±22.0 °C, and its predicted density is 1.36±0.1 g/cm3 . The pKa value is predicted to be 0.01±0.38 .Applications De Recherche Scientifique
Chloroquinoline-3-carbonitriles Synthesis and Reactions
: Chloroquinoline-3-carbonitrile derivatives, including 6-Chloroisoquinoline-3-carbonitrile, have been extensively studied for their synthetic methods and chemical reactions. These compounds serve as precursors for the production of biologically active compounds through various types of chemical reactions. The review focuses on the synthesis and reactivity of these derivatives, highlighting their potential in generating a wide range of chemical structures (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Exploration of Optoelectronic, Nonlinear and Charge Transport Properties : A study on hydroquinoline derivatives, which could include 6-Chloroisoquinoline-3-carbonitrile, investigated their structural, electronic, optical, and charge transport properties. These compounds were found to have potential as multifunctional materials due to their efficient charge transport tendency and multifunctional properties, as revealed by quantum chemical insights and analysis of frontier molecular orbitals (Irfan et al., 2020).
Biological Activity and Medicinal Chemistry
Optimization of 6,7-Disubstituted-4-(Arylamino)quinoline-3-carbonitriles : This research focused on the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. These compounds, including possibly 6-Chloroisoquinoline-3-carbonitrile derivatives, demonstrated significant inhibitory activities against HER-2 kinase and the growth of HER-2 positive cells, highlighting their potential in cancer treatment (Tsou et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
6-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOYAOTMZOIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)
![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)
![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431199.png)
![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)
![3-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431202.png)
![2-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431203.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)
![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)


